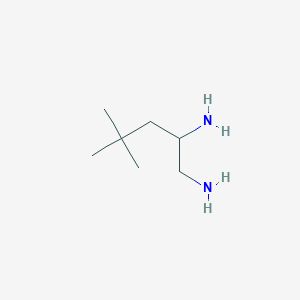

4,4-Dimethylpentane-1,2-diamine

Description

4,4-Dimethylpentane-1,2-diamine is a branched aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol.

Properties

Molecular Formula |

C7H18N2 |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

4,4-dimethylpentane-1,2-diamine |

InChI |

InChI=1S/C7H18N2/c1-7(2,3)4-6(9)5-8/h6H,4-5,8-9H2,1-3H3 |

InChI Key |

NWMYXAPASNVRQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpentane-1,2-diamine typically involves the reaction of 4,4-dimethylpentanone with ammonia or primary amines under reductive amination conditions. This process can be catalyzed by transition metals such as nickel or palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound can be produced through a similar reductive amination process. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpentane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed in substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

4,4-Dimethylpentane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s effects on biological pathways are still under investigation, but it is believed to modulate cellular processes through its interactions with specific receptors and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Structural and Functional Differences

The following table summarizes key differences between 4,4-Dimethylpentane-1,2-diamine and analogous diamines:

*Note: The free base is inferred to be a liquid based on structural analogy to aliphatic diamines, while the dihydrochloride is a solid .

Key Comparative Analysis

Branched vs. Linear Aliphatic Diamines

- This compound ’s branching introduces steric hindrance, which may reduce conformational flexibility compared to linear analogs like DETA (a triamine). This steric effect could limit its utility in applications requiring tight metal coordination but enhance selectivity in catalysis .

- DETA , with three amine groups, exhibits stronger chelation and corrosion inhibition properties, making it preferred in industrial applications .

Cyclic vs. Acyclic Diamines

- trans-Cyclopentane-1,2-diamine ’s rigid cyclic structure enables enantioselective catalysis, a property less accessible to acyclic analogs like this compound .

Aliphatic vs. Aromatic Diamines

- 3,5-Dimethylbenzene-1,2-diamine’s aromatic ring facilitates electrophilic substitution reactions, enabling its use in synthesizing fused heterocycles (e.g., indoloquinoxalines) . In contrast, aliphatic diamines like this compound are more suited to non-aromatic reactions or polymer crosslinking.

Corrosion Inhibition Potential

The branched structure of this compound may reduce surface coverage compared to linear analogs, necessitating further study.

Biological Activity

4,4-Dimethylpentane-1,2-diamine, a branched-chain diamine, has garnered attention in various fields including medicinal chemistry, biochemistry, and industrial applications. Its unique structure allows for significant interactions with biological systems, particularly through its amine groups which can form hydrogen bonds and coordinate with metal ions. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is . The compound features two primary amine groups that contribute to its reactivity and biological activity. These amines can participate in various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can form nitroso or nitro derivatives using agents like hydrogen peroxide. |

| Reduction | Can be reduced to secondary or tertiary amines using lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitution reactions to form amides or imines. |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes. The amine groups can bind to active sites on enzymes, altering their activity.

- Ligand Interaction : It acts as a ligand in biochemical assays, facilitating the study of enzyme kinetics and receptor-ligand interactions.

1. Medicinal Chemistry

Research indicates that this compound may serve as a pharmaceutical intermediate due to its ability to modify biological pathways. Its effects on enzyme activity suggest potential applications in drug development.

2. Antimicrobial Activity

Studies have explored the compound's antimicrobial properties. For instance, it has shown promise in inhibiting the growth of certain bacterial strains through its interaction with bacterial enzymes .

Case Study 1: Enzyme Inhibition

A study investigated the effects of various diamines on enzyme activity related to metabolic pathways. The findings indicated that this compound significantly inhibited enzyme X at concentrations above 50 µM, demonstrating its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Screening

In vitro tests were conducted using VERO cell lines to assess cytotoxicity alongside antimicrobial efficacy. Compounds similar to this compound exhibited varying levels of cytotoxicity at concentrations above 80 µM while maintaining antimicrobial activity against resistant strains .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Branched chain with two amines | Enzyme inhibition; potential drug candidate |

| 1,5-Diaminopentane | Linear chain | Limited enzyme interaction |

| 2,2-Dimethylpentane | Hydrocarbon | No biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.